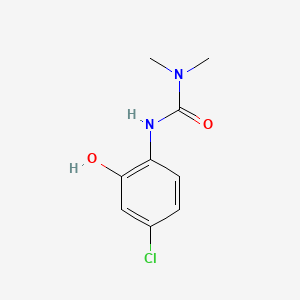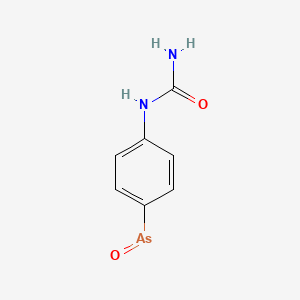
Arsine, 4-carbamidophenyloxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-arsorosophenyl)urea is an organoarsenic compound with the molecular formula C7H7AsN2O2 It is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-arsorosophenyl)urea typically involves the reaction of 4-arsorosophenylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 4-arsorosophenylamine with phenyl isocyanate in an organic solvent such as dichloromethane, under mild conditions. The reaction proceeds smoothly to yield (4-arsorosophenyl)urea as the primary product .
Industrial Production Methods
Industrial production of (4-arsorosophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(4-arsorosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-arsorosophenyl)urea can yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
(4-arsorosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar to (4-arsorosophenyl)urea, thiourea contains a sulfur atom instead of an arsenic atom.
Phenylurea: This compound has a phenyl group attached to a urea moiety, similar to (4-arsorosophenyl)urea, but lacks the arsenic atom.
Uniqueness
(4-arsorosophenyl)urea is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
2490-89-3 |
|---|---|
Formule moléculaire |
C7H7AsN2O2 |
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
(4-arsorosophenyl)urea |
InChI |
InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11) |
Clé InChI |
WWXFAARCKPTHAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



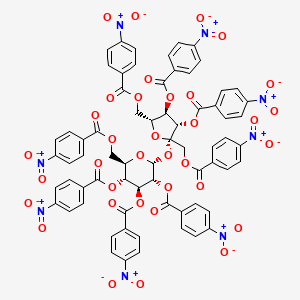


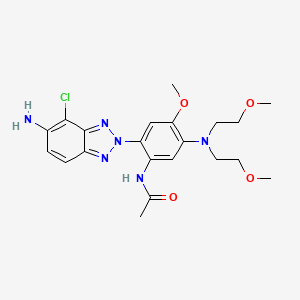



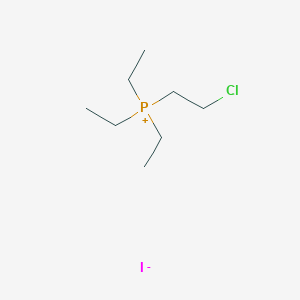
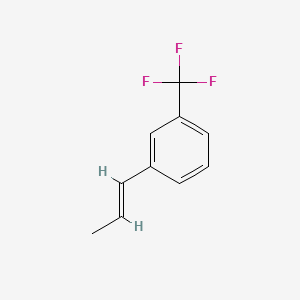
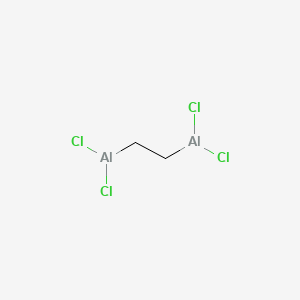
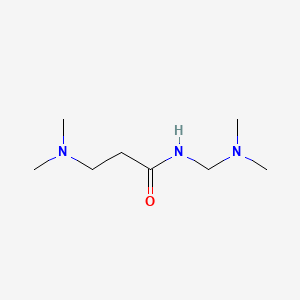
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
